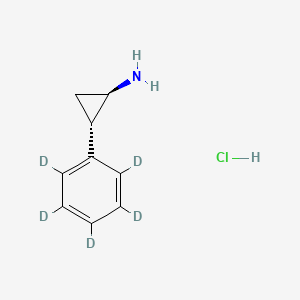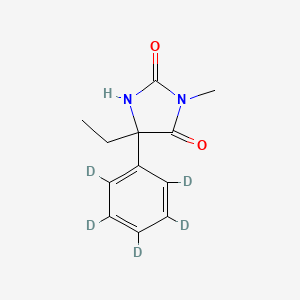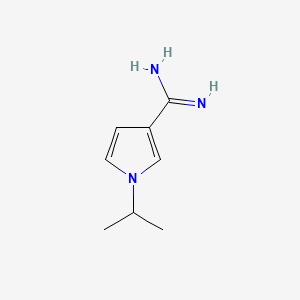
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is a chemically labeled variant of a nitrosamine compound. This labeling modification makes the compound an invaluable tool in the study of chemical reactions, metabolism, and environmental processes involving nitrosamines. The incorporation of deuterium atoms allows researchers to trace the compound’s movement and transformations within biological systems or in environmental samples with high precision, using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions
A common preparation method for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid involves the reaction of 3-aminopropionic acid with sodium nitrite, followed by the addition of methanol and sodium diazomethane. The target compound is then purified by distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes stringent safety measures due to the carcinogenic nature of nitrosamine compounds .
化学反応の分析
Types of Reactions
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学的研究の応用
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is used in various scientific research applications, including:
作用機序
The mechanism by which N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid exerts its effects involves the formation of nitrosamine compounds, which are known to be carcinogenic. The molecular targets and pathways involved include the formation of DNA adducts, leading to mutations and potentially cancer .
類似化合物との比較
Similar Compounds
- N-Nitroso-N-methyl-4-aminobutyric Acid-d3
- N-Nitroso-N-methyl-4-aminobutyric Acid
- N-Nitroso-N-methyl-3-aminopropionic Acid
Uniqueness
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is unique due to its deuterium labeling, which allows for precise tracing and analysis in scientific research. This makes it particularly valuable in studies involving the metabolism and environmental impact of nitrosamine compounds .
特性
IUPAC Name |
3-[nitroso(trideuteriomethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIGHIXBBLOEB-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(=O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662153 |
Source


|
| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215691-18-1 |
Source


|
| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
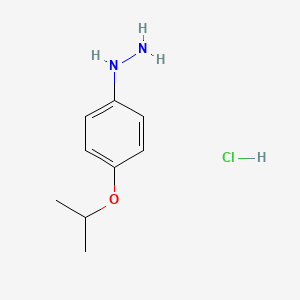


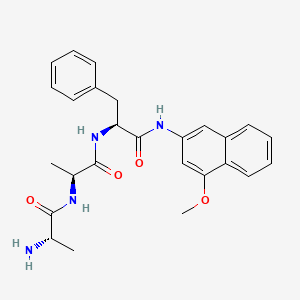
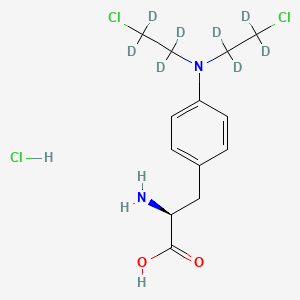

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)
